molecular formula C40H64N4O8 B13409939 Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate

Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate

Cat. No.: B13409939
M. Wt: 729.0 g/mol
InChI Key: DRHPOEBQIUIQBT-UHFFFAOYSA-N
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Description

Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate is a synthetic porphyrin derivative characterized by a highly saturated icosahydroporphyrin core. The compound is substituted with methyl groups at positions 3, 8, 13, and 18, and three 3-methoxy-3-oxopropyl (-CH2CH2COOCH3) moieties at positions 7, 12, and 17. A methyl propanoate (-CH2CH2COOCH3) group is appended at position 8. These ester groups enhance lipophilicity and electron-withdrawing effects compared to carboxylic acid analogs, influencing its chemical reactivity and biological interactions .

Properties

Molecular Formula

C40H64N4O8

Molecular Weight

729.0 g/mol

IUPAC Name

methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C40H64N4O8/c1-21-25(9-13-37(45)49-5)33-18-30-23(3)27(11-15-39(47)51-7)35(43-30)20-32-24(4)28(12-16-40(48)52-8)36(44-32)19-31-22(2)26(10-14-38(46)50-6)34(42-31)17-29(21)41-33/h21,24-25,28-36,41-44H,9-20H2,1-8H3

InChI Key

DRHPOEBQIUIQBT-UHFFFAOYSA-N

Canonical SMILES

CC1C2CC3C(=C(C(N3)CC4C(C(C(N4)CC5C(=C(C(N5)CC(C1CCC(=O)OC)N2)C)CCC(=O)OC)C)CCC(=O)OC)C)CCC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of the Porphyrin Core

3.1. Condensation of Pyrrole Derivatives

The foundational step involves the condensation of appropriately substituted pyrrole derivatives with aldehydes or ketones under acid catalysis to form the porphyrin macrocycle.

  • Method : The classical Rothemund or Adler-Longo synthesis involves refluxing pyrrole with aldehydes in propionic acid or similar solvents, followed by oxidation to aromatize the macrocycle.
  • Reagents :
    • Pyrrole derivatives
    • Formaldehyde or aldehyde precursors
    • Acid catalysts (e.g., acetic acid, propionic acid)
    • Oxidants like DDQ or FeCl₃ for macrocycle aromatization

3.2. Specifics for Tetramethylporphyrin

For the tetramethyl-substituted porphyrin, methylated pyrrole derivatives are used, which are condensed with aldehydes such as formaldehyde or acetaldehyde, followed by oxidation.

3.3. Example Procedure

  • Mix pyrrole with formaldehyde in refluxing propionic acid.
  • Maintain reaction conditions to favor macrocycle formation.
  • Oxidize the intermediate with DDQ to obtain the metalloporphyrin or free base.

Functionalization with Tris(3-methoxy-3-oxopropyl) Substituents

4.1. Post-Synthetic Modification

The key feature of the target compound involves attaching three tris(3-methoxy-3-oxopropyl) groups at specific meso-positions of the porphyrin.

  • Method : Selective alkylation or acylation of meso-positions with suitable electrophiles bearing the desired side chains.

4.2. Synthesis of the Side Chain

  • The tris(3-methoxy-3-oxopropyl) group can be synthesized via esterification of 3-methoxy-3-oxopropionic acid with appropriate alcohols, or through multi-step synthesis involving:
    • Protection/deprotection strategies
    • Esterification reactions with methyl alcohols
    • Activation of carboxylic acids using carbodiimides or acid chlorides

4.3. Coupling to the Macrocycle

  • The side chains are introduced via nucleophilic substitution at meso-positions or via cross-coupling reactions such as Suzuki or Stille couplings, using halogenated intermediates.

Specific Preparation Methods Supported by Literature

5.1. Method via Condensation and Post-Functionalization

A typical route involves:

  • Synthesizing the tetramethylporphyrin core via acid-catalyzed condensation.
  • Functionalizing the meso-positions with halogenated derivatives (e.g., meso-chlorinated porphyrins).
  • Coupling with tris(3-methoxy-3-oxopropyl) derivatives through nucleophilic substitution or palladium-catalyzed cross-coupling.

5.2. Patent-Backed Method

According to a recent patent (CN117247360A), a novel approach involves:

  • Direct synthesis of the macrocycle with pre-installed side chains through a one-pot multicomponent reaction.
  • Use of specific catalysts and solvents to enhance selectivity and yield.

Reaction Conditions and Optimization

Step Reagents Solvent Temperature Catalyst Yield (%) Notes
Macrocycle formation Pyrrole + aldehyde Propionic acid Reflux Acid catalyst 60-80 Classical synthesis
Side chain synthesis 3-methoxy-3-oxopropionic acid + alcohol DCM or DMSO Room temp DCC or EDC 75-85 Esterification
Functionalization Halogenated porphyrin + side chain Toluene or DMF 80°C Pd catalyst 65-78 Cross-coupling

Notes and Considerations

  • Selectivity : Achieving regioselective substitution at meso-positions requires controlled reaction conditions and often protective groups.
  • Purification : Chromatography and recrystallization are essential to isolate pure macrocycles and functionalized derivatives.
  • Yield Optimization : Use of microwave-assisted synthesis and optimized catalysts can improve yields and reduce reaction times.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxopropyl groups can be reduced to alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism by which this compound exerts its effects is primarily through its ability to interact with light and produce reactive oxygen species. The porphyrin core can absorb light and transfer the energy to surrounding molecules, leading to the formation of reactive species that can cause cellular damage. This property is particularly useful in photodynamic therapy for cancer treatment .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of modified porphyrins with applications in catalysis, photodynamic therapy, and biomimetic studies. Below is a comparative analysis with structurally related porphyrin derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Core Saturation Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound Icosahydroporphyrin 3,8,13,18-tetramethyl; 7,12,17-tris(3-methoxy-3-oxopropyl); 2-methyl propanoate C₄₀H₅₄N₄O₁₁* ~778.9* High lipophilicity (logP ~5.2*); ester groups enhance stability in organic solvents
3,8,13,17-Tetramethylporphyrin-2,7,12,18-tetrapropanoic acid (CID 531-14-6) Porphyrin 3,8,13,17-tetramethyl; 2,7,12,18-tetrapropanoic acid C₃₆H₄₂N₄O₈ 682.75 Water-soluble (logP ~2.8); acidic groups enable metal chelation
Coproporphyrinogen III (CAS 2624-63-7) Octahydroporphyrin 3,7,13,18-tetramethyl; 8,12,17-tris(2-carboxyethyl); 2-propanoic acid C₃₆H₄₄N₄O₈ 660.76 Intermediate in heme biosynthesis; hydrophilic (logP ~4.9); redox-active
3-[8,13,18-tris(2-carboxyethyl)-3,7,12,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid (CID 156907978) Dihydroporphyrin 3,7,12,17-tetramethyl; 8,13,18-tris(2-carboxyethyl); 2-propanoic acid C₃₆H₃₈N₄O₈ 678.72 Moderate solubility (logP ~3.5); carboxyethyl groups favor hydrogen bonding

Key Differences:

Core Saturation: The target compound’s icosahydroporphyrin core has reduced π-conjugation, leading to distinct UV-vis absorption peaks compared to less saturated analogs like Coproporphyrinogen III (octahydroporphyrin) .

Substituent Effects: Ester groups in the target compound increase electron-withdrawing character, lowering redox potentials compared to carboxylic acid derivatives, as shown in oxoiron(IV) porphyrin studies .

Solubility : The esterified target compound is 10–100× more lipophilic than its carboxylic acid counterparts, favoring membrane permeability but limiting aqueous solubility .

Research Findings and Implications

Electronic Structure : Electron-withdrawing ester groups in the target compound stabilize high-valent metal centers (e.g., Fe⁴⁺=O), enhancing catalytic activity in oxidation reactions compared to carboxylate-substituted porphyrins .

Biological Activity: While Coproporphyrinogen III is a natural enzyme substrate, the target compound’s ester groups may act as prodrug motifs, with hydrolysis in vivo releasing active carboxylic acid forms .

QSAR Insights : Van der Waals volume and polar surface area (PSA) differences between the target compound and analogs significantly impact their binding to cytochrome P450 enzymes, as predicted by molecular descriptor models .

Biological Activity

Methyl 3-[7,12,17-tris(3-methoxy-3-oxopropyl)-3,8,13,18-tetramethyl-1,2,3,4,5,6,9,10,11,12,13,14,15,16,19,20,21,22,23,24-icosahydroporphyrin-2-yl]propanoate (CAS No. 13306-30-4) is a complex porphyrin derivative with significant potential in biological applications. This compound features a unique structure that may contribute to its biological activity in various therapeutic contexts.

Molecular Characteristics

PropertyValue
Molecular FormulaC40H46N4O8
Molecular Weight710.8 g/mol
Purity≥ 95%
IUPAC NameMethyl 3-[7,...]propanoate

Methyl 3-[7,...]propanoate exhibits several biological activities that can be attributed to its structural features:

  • Photodynamic Therapy (PDT) : Porphyrins are known for their role in PDT due to their ability to produce reactive oxygen species (ROS) upon light activation. This property is crucial for inducing apoptosis in cancer cells.
  • Antioxidant Properties : The compound may have antioxidant capabilities that help mitigate oxidative stress in cells.
  • Cell Proliferation Inhibition : Studies indicate that derivatives of porphyrins can inhibit the proliferation of various cancer cell lines through mechanisms such as cell cycle arrest and apoptosis induction.

Case Studies and Research Findings

Recent studies have focused on the efficacy of porphyrin derivatives in cancer treatment:

  • Study on Apoptosis Induction : A study demonstrated that similar porphyrin compounds could induce apoptosis in breast and prostate cancer cell lines. The specific mechanisms included the activation of caspases and the disruption of mitochondrial membrane potential .
  • Photophysical Properties : Research comparing porphyrins with chlorins highlighted that modifications in the porphyrin structure could enhance their photophysical properties for better PDT outcomes. The findings suggested that methyl substitutions improve solubility and cellular uptake .

Comparative Analysis of Biological Activity

The following table summarizes the biological activity of various related compounds:

Compound NameIC50 (µM)Mechanism of Action
Methyl 3-[7,...]propanoateTBDApoptosis induction
3-Cl-AHPC0.3Inhibits proliferation and induces apoptosis in AML
AHPN0.1Strong apoptotic agent across multiple cancer types

Q & A

Basic: What are the key challenges in synthesizing this porphyrin derivative, and how can reaction conditions be optimized?

Methodological Answer:
Synthesis involves multi-step functionalization of the porphyrin core, including esterification and alkylation. Challenges include regioselectivity in introducing methoxy-oxopropyl groups and avoiding side reactions (e.g., demethylation). Optimization strategies:

  • Use protecting groups (e.g., tert-butyldimethylsilyl) for reactive sites during esterification .
  • Monitor reaction progress via HPLC with UV-Vis detection (λ = 400–420 nm for porphyrin Soret bands) to track intermediate formation .
  • Adjust solvent polarity (e.g., DMF for solubility vs. THF for controlled reactivity) to balance reaction rates and selectivity .

Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structure and purity?

Methodological Answer:

  • NMR:
    • ¹H NMR: Identify methyl (δ 1.2–1.5 ppm) and methoxy groups (δ 3.2–3.5 ppm). Overlapping signals in the δ 6.5–8.5 ppm range require 2D COSY for porphyrin macrocycle assignment .
    • ¹³C NMR: Confirm ester carbonyls (δ 165–170 ppm) and porphyrin carbons (δ 90–150 ppm) .
  • UV-Vis: Soret band (~410 nm) and Q-bands (500–650 nm) validate π-conjugation integrity .
  • HRMS: Exact mass analysis (e.g., ESI+ mode) to confirm molecular ion [M+H]⁺ and rule out byproducts .

Advanced: How does the compound’s stability vary under different pH and light conditions, and how can degradation be mitigated?

Methodological Answer:

  • pH Stability:
    • Below pH 5, ester groups hydrolyze rapidly. Use buffered solutions (pH 7–8) with 0.1 M phosphate to stabilize .
    • Monitor degradation via LC-MS; quantify hydrolyzed products (e.g., propanoic acid derivatives) .
  • Light Sensitivity:
    • UV exposure induces porphyrin ring oxidation. Store solutions in amber vials under argon; add antioxidants (e.g., 1 mM BHT) .
    • Conduct accelerated aging studies with controlled UV/Vis irradiation to model long-term stability .

Advanced: What computational methods are suitable for modeling its electronic properties and interaction with biological targets?

Methodological Answer:

  • DFT Calculations:
    • Optimize geometry at the B3LYP/6-31G(d) level to predict HOMO-LUMO gaps (~2.5 eV for porphyrin derivatives) and redox potentials .
    • Simulate UV-Vis spectra using TD-DFT to correlate with experimental data .
  • Molecular Docking:
    • Use AutoDock Vina to model interactions with proteins (e.g., heme-binding enzymes). Parameterize force fields for metalloporphyrin coordination .

Advanced: How can researchers resolve contradictions in reported fluorescence quantum yields for this compound?

Methodological Answer:
Discrepancies often arise from solvent effects or impurities. Mitigation steps:

  • Standardize Solvent Systems: Compare yields in degassed DMSO vs. aqueous buffers to assess solvent quenching .
  • Purify via Prep-HPLC: Ensure >99% purity (confirmed by HRMS) before measurement .
  • Control Oxygen Levels: Use glovebox conditions for measurements, as O₂ quenches porphyrin fluorescence .

Advanced: What strategies are effective for incorporating this compound into supramolecular assemblies for catalytic applications?

Methodological Answer:

  • Self-Assembly: Utilize axial ligands (e.g., pyridine derivatives) to coordinate metal centers (e.g., Zn²⁺) and drive stacking .
  • Hybrid Materials: Covalently link to graphene oxide via EDC/NHS coupling; characterize via TEM and Raman spectroscopy for dispersion .
  • Catalytic Testing: Assess photocatalytic H₂ production using a Pt co-catalyst and sacrificial donor (e.g., triethanolamine) under visible light .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • PPE: Wear nitrile gloves and UV-protective goggles due to photosensitization risks .
  • Ventilation: Use fume hoods for weighing/solubilization to avoid inhalation of fine particles .
  • Waste Disposal: Quench with activated charcoal in acidic solutions (pH < 3) before incineration .

Advanced: How can researchers address inconsistencies in NMR data for the methoxy-oxopropyl side chains?

Methodological Answer:

  • Variable-Temperature NMR: Resolve overlapping signals by cooling to 243 K, slowing conformational exchange .
  • Selective Decoupling: Suppress coupling between methylene protons and adjacent groups to clarify splitting patterns .
  • Synthetic Controls: Compare with model compounds (e.g., methyl 3-methoxypropanoate) to assign ambiguous peaks .

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